molecular formula C24H18O8 B2449070 Ethyl 7-(furan-2-carbonyloxy)-3-(4-methoxyphenyl)-4-oxochromene-2-carboxylate CAS No. 610758-73-1

Ethyl 7-(furan-2-carbonyloxy)-3-(4-methoxyphenyl)-4-oxochromene-2-carboxylate

Cat. No. B2449070
M. Wt: 434.4
InChI Key: NYXQQMICCSDLBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-(furan-2-carbonyloxy)-3-(4-methoxyphenyl)-4-oxochromene-2-carboxylate, also known as EFCOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFCOC belongs to the class of coumarin derivatives and is synthesized using a specific method.

Scientific Research Applications

Furan Derivatives Synthesis

Synthesis of Furan Derivatives

Ethyl (4-methoxy-8-oxo-5,6,7,8-tetrahydro-1-naphthyloxy)acetate reacts with strong bases like potassium hydroxide to yield a mixture of furan derivatives. This reaction showcases the compound's role in the synthesis of complex furan structures, which are pivotal in the development of pharmaceuticals and materials science. The reaction mechanism involves the formation of intermediates that are key to understanding the synthesis process of furan derivatives from ethyl substrates (Horaguchi, Narita, & Suzuki, 1983).

Antimicrobial and Antioxidant Activities

Antimicrobial and Antioxidant Synthesis

A study on the reaction of ethyl naphtho[2,1-b]furan-2-carboxylate with hydrazine hydrate in the presence of an acid catalyst led to the development of compounds with significant antimicrobial and some with anti-inflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities. This highlights the compound's utility in generating new chemicals with potential therapeutic applications (Kumaraswamy et al., 2008).

Photodegradation and Photooxygenation Studies

Photodegradation Studies

The compound's derivative, visnagin, was subjected to photooxygenation and ozonolysis studies, revealing pathways for the degradation of natural substances under light exposure. These findings are crucial for understanding the stability and degradation mechanisms of similar compounds in environmental and pharmaceutical contexts (Atta, Hishmat, & Wamhoff, 1993).

Enzymatic Synthesis for Biobased Materials

Biobased Polyesters Synthesis

Enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, catalyzed by Candida antarctica Lipase B (CALB), demonstrated the potential of furan derivatives in creating novel biobased furan polyesters. This approach offers a sustainable pathway for producing materials with reduced environmental impact (Jiang et al., 2014).

Advanced Organic Synthesis Techniques

Novel Organic Synthesis Approaches

Research into the synthesis of fluorine-containing benzo[b]furans and ethyl 2-methyl-benzo[b]furan-3-carboxylates through microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions showcases the compound's versatility in facilitating the creation of structurally diverse molecules. This has implications for the development of new materials and drugs with fluorine's unique properties (Ramarao et al., 2004).

properties

IUPAC Name

ethyl 7-(furan-2-carbonyloxy)-3-(4-methoxyphenyl)-4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O8/c1-3-29-24(27)22-20(14-6-8-15(28-2)9-7-14)21(25)17-11-10-16(13-19(17)32-22)31-23(26)18-5-4-12-30-18/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXQQMICCSDLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(furan-2-carbonyloxy)-3-(4-methoxyphenyl)-4-oxochromene-2-carboxylate

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